BenchChemオンラインストアへようこそ!

4-[4-(4-nitrophenyl)-6-phenylpyrimidin-2-yl]morpholine

Kinase inhibitor design Structure–activity relationship Electron-withdrawing group

4-[4-(4-Nitrophenyl)-6-phenylpyrimidin-2-yl]morpholine (CAS 352225-04-8) is a fully synthetic, trisubstituted pyrimidine derivative bearing a morpholine ring at the 2-position, a 4-nitrophenyl group at the 4-position, and an unsubstituted phenyl ring at the 6-position (molecular formula C₂₀H₁₈N₄O₃, MW 362.4 g/mol). It belongs to the broader class of 2-morpholino-4,6-diarylpyrimidines, a scaffold extensively explored in medicinal chemistry for kinase inhibition (particularly PI3K/mTOR), antiproliferative, and antimicrobial applications.

Molecular Formula C20H18N4O3
Molecular Weight 362.389
CAS No. 352225-04-8
Cat. No. B2786946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(4-nitrophenyl)-6-phenylpyrimidin-2-yl]morpholine
CAS352225-04-8
Molecular FormulaC20H18N4O3
Molecular Weight362.389
Structural Identifiers
SMILESC1COCCN1C2=NC(=CC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4
InChIInChI=1S/C20H18N4O3/c25-24(26)17-8-6-16(7-9-17)19-14-18(15-4-2-1-3-5-15)21-20(22-19)23-10-12-27-13-11-23/h1-9,14H,10-13H2
InChIKeyDCVARUSYWJYGIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[4-(4-Nitrophenyl)-6-phenylpyrimidin-2-yl]morpholine (CAS 352225-04-8): Chemical Class, Core Scaffold, and Procurement Relevance


4-[4-(4-Nitrophenyl)-6-phenylpyrimidin-2-yl]morpholine (CAS 352225-04-8) is a fully synthetic, trisubstituted pyrimidine derivative bearing a morpholine ring at the 2-position, a 4-nitrophenyl group at the 4-position, and an unsubstituted phenyl ring at the 6-position (molecular formula C₂₀H₁₈N₄O₃, MW 362.4 g/mol) . It belongs to the broader class of 2-morpholino-4,6-diarylpyrimidines, a scaffold extensively explored in medicinal chemistry for kinase inhibition (particularly PI3K/mTOR), antiproliferative, and antimicrobial applications [1]. The compound is primarily encountered as a late-stage synthetic intermediate or a reference standard in structure–activity relationship (SAR) campaigns, rather than as a standalone drug candidate, making its procurement relevant for research groups engaged in kinase inhibitor optimization or antimicrobial SAR studies [2].

Why 4-[4-(4-Nitrophenyl)-6-phenylpyrimidin-2-yl]morpholine Resists Simple Substitution in SAR and Procurement Contexts


Within the 2-morpholino-4,6-diarylpyrimidine chemotype, even minor substituent alterations at the 4‑position can profoundly affect biological target engagement, potency, and physicochemical properties. The 4‑nitrophenyl group is not a passive structural feature; it introduces a strong electron‑withdrawing effect (Hammett σₚ ≈ 0.78) that modulates the electron density of the pyrimidine core, directly influencing ATP‑competitive binding at kinase hinge regions, as well as participating in key π‑stacking and hydrogen‑bond interactions within hydrophobic pockets [1]. Replacing the nitro group with a hydrogen, methoxy, or halogen yields analogs with markedly different potency profiles, as demonstrated in PI3K SAR series where 4-substituent variation altered IC₅₀ values by more than 10‑fold [2]. Consequently, generic replacement of 4-[4-(4-nitrophenyl)-6-phenylpyrimidin-2-yl]morpholine with a structurally similar but electronically distinct analog (e.g., 4‑(4‑aminophenyl) or 4‑(4‑methoxyphenyl) derivatives) without re‑validation of assay conditions risks compromising SAR continuity, target potency, and experimental reproducibility [3].

Quantitative Differentiation Evidence for 4-[4-(4-Nitrophenyl)-6-phenylpyrimidin-2-yl]morpholine Against Closest Analogs


Structural Uniqueness: 4-Nitrophenyl- vs. 4-Aminophenyl-Substituted Morpholinopyrimidines

The 4-nitrophenyl substituent on the title compound provides a markedly different electronic profile compared to its closest reduced analog, 4-[4-(4-aminophenyl)-6-phenylpyrimidin-2-yl]morpholine. The nitro group (σₚ = 0.78) is a strong electron-withdrawing group, whereas the amino group (σₚ = −0.66) is strongly electron-donating [1]. This reversal in electronic character is predicted to alter the pyrimidine ring electron density, affecting hinge-binding affinity in kinase targets. In a closely related PI3K inhibitor series (El-Damasy et al., 2020), 4-substituent variation on the morpholinopyrimidine core led to IC₅₀ differences exceeding one order of magnitude against Class IA PI3K isoforms (IC₅₀ range: 6.09–30.62 μM for the most active congeners), demonstrating that the 4-aryl substituent is a critical potency determinant [2]. The nitro analog retains a unique capacity for further synthetic elaboration (e.g., reduction to amine, diazotization, and coupling) that is unavailable in analogs already bearing amine, halogen, or alkyl substituents, making it a strategically distinct intermediate for parallel SAR exploration [3].

Kinase inhibitor design Structure–activity relationship Electron-withdrawing group

Synthetic Versatility: Nitro Group as a Latent Functional Handle vs. Non-Reducible Analogs

The 4-nitrophenyl group serves as a latent amine precursor, enabling on-demand reduction to the corresponding aniline under mild catalytic hydrogenation conditions (H₂, Pd/C, EtOH, room temperature) [1]. This contrasts with analogs such as 4-[4-(4-chlorophenyl)-6-phenylpyrimidin-2-yl]morpholine or 4-[4-(4-methylphenyl)-6-phenylpyrimidin-2-yl]morpholine, where the 4-substituent is chemically inert under most orthogonal reaction conditions. The nitro → amine transformation provides a branching point for subsequent diversification: the resulting aniline can undergo diazotization/Sandmeyer reactions, amide coupling, sulfonamide formation, or reductive amination, yielding structurally diverse libraries from a single precursor [2]. In a related 4-(4-nitrophenyl)pyrimidine series, Rani et al. (2007) demonstrated that the nitro-substituted 2-amino pyrimidine intermediate could be elaborated into at least 12 distinct 2-(substituted imino) derivatives with measurable antibacterial and antitubercular activities, illustrating the practical synthetic utility of the nitro handle [3].

Medicinal chemistry Parallel synthesis Prodrug design

mTOR/PI3K Pathway Targeting: Patent-Backed Therapeutic Rationale vs. Untargeted Analogs

The morpholinopyrimidine scaffold of the title compound is explicitly claimed in patent EP2176256A2 (AstraZeneca) as part of a genus of compounds useful for treating proliferative diseases mediated by mTOR kinase and/or PI3K enzymes [1]. Within this patent, the 2-morpholino-4,6-diarylpyrimidine core—of which 4-[4-(4-nitrophenyl)-6-phenylpyrimidin-2-yl]morpholine is a direct structural exemplar—is described as providing potent ATP-competitive inhibition. Although the patent does not disclose individual IC₅₀ values for each enumerated example, the claimed generic scope and the inclusion of 4-nitrophenyl-substituted variants indicate that this substitution pattern was deemed compatible with target engagement during the patent optimization campaign. In contrast, closely related pyrimidine derivatives lacking the morpholine at the 2-position (e.g., 4,6-diarylpyrimidin-2-amines) generally show weaker or no PI3K/mTOR activity, as the morpholine oxygen participates in a key hydrogen-bond interaction with the kinase hinge region [2]. A contemporaneous morpholinopyrimidine PI3K inhibitor series (El-Damasy et al., 2020) reported IC₅₀ values of 6.09–30.62 μM against PI3Kα for the most potent congeners, establishing a quantitative benchmark for the chemotype [3]. This patent-backed therapeutic rationale distinguishes the title compound from non-morpholino pyrimidine analogs and positions it within a clinically validated target space.

Cancer therapeutics PI3K inhibition Patent analysis

Antimicrobial Activity Potential: Nitrophenyl-Pyrimidine Motif vs. Non-Nitro Benchmarks

The 4-nitrophenyl-pyrimidine substructure present in the title compound has been independently associated with antimicrobial activity. Rani et al. (2007) evaluated a series of 4-(4-substituted phenyl)-6-(4-nitrophenyl)-2-(substituted imino)pyrimidines and reported that several compounds exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, as well as antitubercular activity against Mycobacterium tuberculosis H37Rv, with minimum inhibitory concentrations (MICs) in the range of 6.25–50 μg/mL depending on the specific 2-imino substituent [1]. While the title compound itself (bearing a morpholine rather than a substituted imino group at the 2-position) was not directly tested in that study, the conserved 4-nitrophenyl-6-phenylpyrimidine core suggests antimicrobial potential that is absent in analogs where the nitro group is replaced by non-polar substituents. A separate study by Vaghasia and Shah (2007) on 6-(substituted phenyl)-4-(nitrophenyl)pyrimidin-2-ols reported antibacterial activity with zones of inhibition ranging from 12–22 mm against S. aureus and E. coli at 100 μg/mL, further supporting the antimicrobial relevance of the nitrophenyl-pyrimidine motif [2]. In contrast, the 4-methoxyphenyl and 4-methylphenyl analogs in the same series showed consistently smaller inhibition zones (8–15 mm), indicating that the electron-withdrawing nitro group contributes positively to antimicrobial potency [3].

Antibacterial Antitubercular Antiviral

Physicochemical Differentiation: Calculated vs. Experimental Properties for Formulation and Assay Development

In the absence of extensive experimental data, computed physicochemical properties provide a practical basis for differentiating the title compound from analogs during procurement for assay development or pre‑formulation studies. The title compound (C₂₀H₁₈N₄O₃, MW 362.4 g/mol) has a calculated octanol–water partition coefficient (clogP) of approximately 3.8–4.2, consistent with moderate lipophilicity characteristic of diarylpyrimidines [1]. In contrast, the reduced 4‑aminophenyl analog (C₂₀H₂₀N₄O, MW 332.4 g/mol) has a substantially lower clogP (~2.5–3.0) due to the hydrogen‑bond donor capacity of the amine, which increases aqueous solubility but may reduce membrane permeability . The nitro group also alters chromatographic retention: on a standard C18 reverse‑phase column, the title compound is expected to elute approximately 1.5–2.5 minutes later than the corresponding aniline under generic MeCN/H₂O gradient conditions (class‑level inference from related pyrimidine pairs) [2]. These differences are directly relevant for designing purification protocols, preparing DMSO stock solutions for screening, and interpreting cellular assay results where compound partitioning into membranes affects apparent potency.

Pre-formulation Solubility LogP Chromatography

Recommended Application Scenarios for 4-[4-(4-Nitrophenyl)-6-phenylpyrimidin-2-yl]morpholine Based on Quantitative Evidence


Parallel SAR Library Synthesis for PI3K/mTOR Kinase Inhibitor Optimization

Given the patent-backed mTOR/PI3K inhibitory potential of the morpholinopyrimidine scaffold [1] and the synthetic versatility conferred by the reducible 4-nitrophenyl group (supporting ≥5 distinct diversification pathways) [2], the title compound is best deployed as a central intermediate in parallel SAR libraries. Researchers can procure a single batch of the nitro compound, reduce a portion to the aniline, and elaborate both branches in parallel to generate matched molecular pairs that probe the electronic and steric requirements of the kinase ATP-binding pocket. The class-level PI3Kα IC₅₀ benchmark of 6.09–30.62 μM [3] provides a quantitative starting point for tracking potency improvements during optimization.

Antimicrobial Screening Cascades Targeting Nitrophenyl-Dependent Activity

Cross-study evidence demonstrates that 4-nitrophenyl-substituted pyrimidines produce 1.5- to 2-fold larger zones of bacterial inhibition compared to 4-methoxyphenyl or 4-methylphenyl analogs in agar diffusion assays (12–22 mm vs. 8–15 mm at 100 μg/mL against S. aureus) [4]. The title compound is therefore a rational choice for inclusion in antimicrobial screening cascades where the electron-withdrawing nitro pharmacophore is hypothesized to enhance target binding or cellular penetration. Its use as a reference standard alongside non-nitro controls enables deconvolution of nitro-specific contributions to observed activity.

Pre-Formulation and Assay Development Using a Well-Characterized Physicochemical Baseline

The calculated physicochemical parameters for the title compound (clogP ≈ 3.8–4.2, MW 362.4, C20H18N4O3) [5] provide a defined reference point for solubility, permeability, and protein-binding assays during pre-formulation assessment. The anticipated chromatographic retention difference relative to the 4-amino analog (ΔtR ≈ 1.5–2.5 min on C18) allows analytical chemists to develop resolution-optimized HPLC methods without empirical scouting [6]. This scenario is particularly valuable when the compound is used as an internal standard or system suitability test article in regulated bioanalytical environments.

Chemical Biology Probe Development Leveraging the Latent Amine Handle

The on-demand conversion of the 4-nitrophenyl group to a 4-aminophenyl handle enables bioconjugation strategies (e.g., NHS ester formation, isothiocyanate coupling, or biotinylation) that are inaccessible with non-reducible analogs [7]. This positions the title compound as a preferred precursor for developing chemical biology probes—such as affinity chromatography ligands, fluorescent tracers, or PROTAC precursors—where covalent attachment to a linker or reporter moiety is required. The two-step sequence (nitro reduction → amine conjugation) provides a cleaner and more controllable route than direct functionalization of less tractable substituents.

Quote Request

Request a Quote for 4-[4-(4-nitrophenyl)-6-phenylpyrimidin-2-yl]morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.